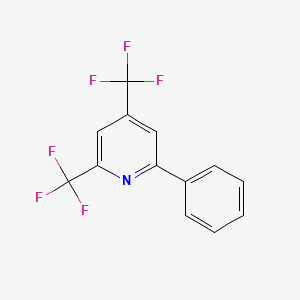
1,8-Dibromo-2,7-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dibromo-2,7-dimethylnaphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂ It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions, and two methyl groups are substituted at the 2 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dibromo-2,7-dimethylnaphthalene can be synthesized through the bromination of 2,7-dimethylnaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as aluminum chloride (AlCl₃) in a solvent like dichloromethane (CH₂Cl₂). The reaction proceeds as follows:
[ \text{C}{12}\text{H}{10} + 2\text{Br}2 \rightarrow \text{C}{12}\text{H}_{10}\text{Br}_2 + 2\text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dibromo-2,7-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Debrominated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,8-Dibromo-2,7-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Environmental Chemistry: Studied for its behavior and transformation in the environment.
Mecanismo De Acción
The mechanism of action of 1,8-dibromo-2,7-dimethylnaphthalene involves its interaction with various molecular targets depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methyl groups are targeted by oxidizing agents, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
1,8-Dibromo-2,7-dimethylnaphthalene can be compared with other brominated naphthalene derivatives such as:
- 1,5-Dibromo-2,6-dimethylnaphthalene
- 2,3-Dibromo-1,4-dimethylnaphthalene
- 1,4-Dibromo-2,3-dimethylnaphthalene
These compounds share similar structural features but differ in the positions of the bromine and methyl groups, leading to variations in their chemical reactivity and applications. The unique positioning of the bromine atoms in this compound makes it particularly useful in specific synthetic and industrial applications.
Propiedades
Número CAS |
923025-39-2 |
|---|---|
Fórmula molecular |
C12H10Br2 |
Peso molecular |
314.01 g/mol |
Nombre IUPAC |
1,8-dibromo-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-3-5-9-6-4-8(2)12(14)10(9)11(7)13/h3-6H,1-2H3 |
Clave InChI |
MPJATZMOBWZQLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C=CC(=C2Br)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)







![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)



